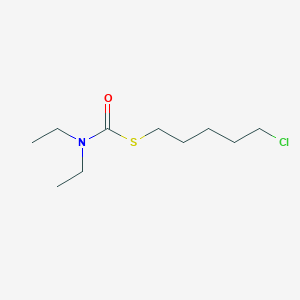![molecular formula C13H15ClN4O2 B14411150 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 83166-74-9](/img/structure/B14411150.png)
5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloro-3,5-dimethoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the condensation of 2-chloro-3,5-dimethoxybenzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium methoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoprim: 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, a potent pyrimidine analogue used as an antibiotic.
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with similar structural features.
Uniqueness
5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 2-chloro-3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
83166-74-9 |
|---|---|
Molekularformel |
C13H15ClN4O2 |
Molekulargewicht |
294.74 g/mol |
IUPAC-Name |
5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O2/c1-19-9-4-7(11(14)10(5-9)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) |
InChI-Schlüssel |
KRDIMYROWVPWHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)Cl)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
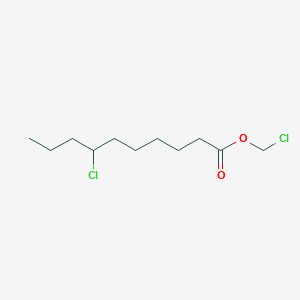
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
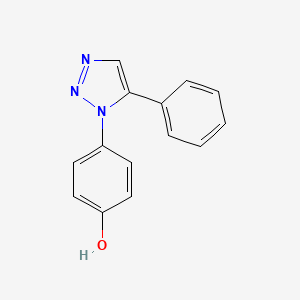
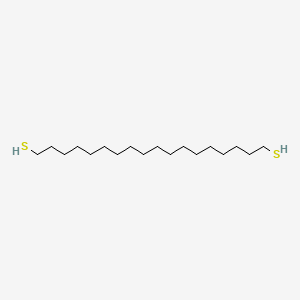
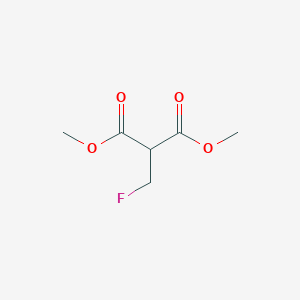
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
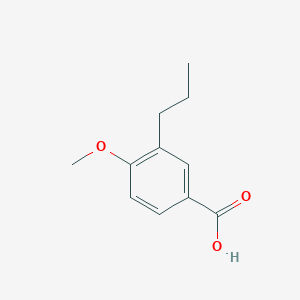

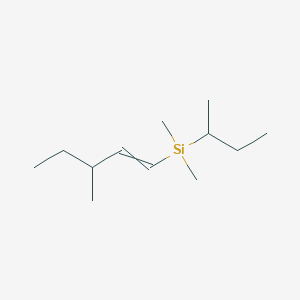
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
